2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine is a heterocyclic compound that features an imidazo-triazine core structure
Preparation Methods
The synthesis of 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethylimidazole, the compound can be synthesized through a series of reactions involving nitration, reduction, and subsequent cyclization with ethylenediamine . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular processes, or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine include:
2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine: This compound has a thiazole ring instead of a triazine ring.
2-(2,3-Dimethylimidazo[1,2-b][1,2,4]thiadiazol-6-yl)ethanamine: This compound features a thiadiazole ring. The uniqueness of this compound lies in its specific triazine ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-7(2)13-14-5-8(3-4-10)12-9(14)11-6/h5H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRGXHKOCHDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.